AF568 azide, 6-isomer
Description
Historical Context and Evolution of Fluorescent Azides in Chemical Biology
The journey of fluorescent probes in biological research began with the synthesis of fluorescein (B123965) in 1871. biotium.com However, it wasn't until the 1940s that its potential for labeling biological molecules was realized with the advent of immunofluorescence. biotium.com The development of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds, marked a significant leap forward. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) became a cornerstone of this field, allowing for the efficient formation of a stable triazole linkage between an azide (B81097) and an alkyne. nih.govwikipedia.org
Early bioorthogonal reactions, like the Staudinger ligation, while groundbreaking, suffered from slow reaction kinetics. nih.gov The introduction of the azide-alkyne cycloaddition offered a much faster and more efficient alternative. nih.gov To address the potential toxicity of the copper catalyst used in CuAAC for in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which utilizes a strained cyclooctyne (B158145) to react with an azide without the need for a metal catalyst. nih.govnih.gov
The azide group itself has proven to be a versatile functional group in chemical biology. Its incorporation into fluorescent scaffolds often leads to a significant decrease in fluorescence intensity, a phenomenon known as quenching. rsc.org This "off" state can be "switched on" when the azide reacts, for instance, to form a triazole, resulting in a dramatic increase in fluorescence. rsc.org This fluorogenic property is highly advantageous for imaging as it minimizes background noise from unreacted probes. nih.govacs.org
Significance of AF568 Azide, 6-Isomer as a Bioorthogonal Fluorescent Probe
This compound, is a water-soluble and photochemically stable fluorescent dye. lumiprobe.com Its key significance lies in its utility as a tool for "click chemistry," where it can be used to label alkyne-containing biomolecules. lumiprobe.combroadpharm.com This allows for the fluorescent visualization of a wide array of biological targets, including proteins, glycans, nucleic acids, and lipids. nih.gov
The reaction to attach AF568 azide to a target molecule is highly specific and efficient, and it can be carried out under mild conditions that are compatible with living systems. lumiprobe.com The resulting fluorescently labeled biomolecules are essential for a variety of imaging applications, including fluorescence microscopy and flow cytometry, where the brightness and photostability of the dye are crucial. lumiprobe.com
Key Properties of this compound:
| Property | Value |
| Excitation Maximum | 572 nm lumiprobe.com |
| Emission Maximum | 598 nm lumiprobe.com |
| Solubility | Water, DMF, DMSO broadpharm.com |
| Stability | Photochemically stable; insensitive to pH changes between 4 and 10 lumiprobe.com |
This data is compiled from multiple sources. lumiprobe.combroadpharm.com
Position within the Alexa Fluor™ Family and Analogues for Research Applications
This compound, is structurally and functionally analogous to Alexa Fluor™ 568. glpbio.com The Alexa Fluor™ family of dyes is renowned for its superior brightness and photostability compared to older fluorescent dyes. biotium.com These dyes are available with a variety of reactive groups, including azides, making them versatile tools for bioorthogonal labeling. thermofisher.comfishersci.com
For researchers, the availability of different isomers, such as the 5-isomer and 6-isomer, provides options for optimizing conjugation to specific molecules. Furthermore, a range of other fluorescent azides with different spectral properties are available, allowing for multicolor imaging experiments. These include dyes from other families like Cyanine (B1664457) dyes (e.g., Cyanine3B azide) and BODIPY dyes. lumiprobe.com
Structure
2D Structure
Properties
Molecular Formula |
C36H34K2N6O10S2 |
|---|---|
Molecular Weight |
853.0 g/mol |
IUPAC Name |
dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C36H36N6O10S2.2K/c1-35(2)15-20(17-53(46,47)48)23-11-26-30(13-28(23)40-35)52-31-14-29-24(21(18-54(49,50)51)16-36(3,4)41-29)12-27(31)32(26)25-10-19(6-7-22(25)34(44)45)33(43)38-8-5-9-39-42-37;;/h6-7,10-16,40H,5,8-9,17-18H2,1-4H3,(H,38,43)(H,44,45)(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 |
InChI Key |
SMJACSSSBQURHX-UHFFFAOYSA-L |
Canonical SMILES |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)NCCCN=[N+]=[N-])C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Af568 Azide, 6 Isomer
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications with AF568 Azide (B81097), 6-Isomer
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction for conjugating AF568 azide to alkyne-modified biomolecules. lumiprobe.comlumiprobe.com This reaction is characterized by its rapid kinetics and high yield, forming a stable triazole linkage. organic-chemistry.org The azide and alkyne groups are largely absent in natural biological systems, ensuring that the labeling reaction is highly selective and bioorthogonal. wikipedia.orglumiprobe.com This specificity makes AF568 azide an excellent tool for fluorescently labeling proteins, nucleic acids, and other molecules for visualization and tracking in applications like fluorescence microscopy and flow cytometry. lumiprobe.comglpbio.com
While powerful, the use of CuAAC in living systems presents challenges due to the cytotoxicity of the copper(I) catalyst, which can generate damaging reactive oxygen species (ROS). nih.govnih.gov To mitigate these effects and ensure biological compatibility, reaction conditions are carefully optimized. A key strategy is the use of water-soluble chelating ligands that stabilize the Cu(I) oxidation state, accelerate the reaction, and protect biomolecules from oxidative damage. lumiprobe.comnih.gov
One of the most effective and commonly used ligands is tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA). lumiprobe.comnih.gov Specialized buffers for protein labeling have been developed that contain a Cu(II) salt (a stable precursor), the THPTA ligand, and aminoguanidine. lumiprobe.com The reaction is initiated by the addition of a reducing agent, typically sodium ascorbate (B8700270), which converts Cu(II) to the catalytically active Cu(I) in situ. lumiprobe.comnih.gov This controlled generation of Cu(I) in the presence of a protective ligand minimizes cellular toxicity and prevents side reactions, such as the modification of lysine (B10760008) and arginine residues by ascorbate byproducts. nih.gov It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to further reduce the risk of oxidation. lumiprobe.com
Research has demonstrated the effectiveness of this strategy using various picolyl azide derivatives. For instance, in a fluorogenic reaction with 7-ethynylcoumarin (B1422633) at low copper concentrations (10 µM CuSO₄) and without an external ligand, picolyl azides showed dramatically higher product yields compared to conventional, non-chelating azides. nih.gov This principle can be applied to fluorophore conjugates, where dyes like AF568 are attached to a picolyl azide for rapid, low-copper labeling of alkyne-modified biomolecules in living cells. nih.govgoogle.com
Table 1: Comparison of Reaction Yields for Conventional vs. Picolyl Azides in Chelation-Assisted CuAAC Reaction conditions: 10 µM CuSO₄, no external Cu(I) ligand, 30-minute reaction time. Data sourced from a study on chelation-assisted CuAAC kinetics. nih.gov
View Data
| Azide Type | Structure | Functional Group | Yield (%) |
|---|---|---|---|
| Conventional Azide | Azide 1 | Benzyl Azide | 0 |
| Conventional Azide | Azide 3 | Carboxylic Acid | 0 |
| Picolyl Azide | Azide 2 | Picolyl Azide | 81 |
| Picolyl Azide | Azide 4 | Picolyl Azide Carboxylic Acid | 38 |
| Picolyl Azide | Azide 6 | Methoxy Picolyl Azide | >95 |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Using AF568 Azide, 6-Isomer Derivatives
To circumvent the cellular toxicity associated with the copper catalyst in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. wikipedia.org This reaction, also known as copper-free click chemistry, utilizes a strained cyclooctyne (B158145) as the reaction partner for the azide, eliminating the need for a metal catalyst. wikipedia.orgmdpi.com In this context, derivatives of the AF568 fluorophore are commonly synthesized. Instead of an AF568 azide reacting with a modified alkyne, an azide-modified biomolecule is reacted with an AF568-conjugated cyclooctyne, such as AF 568 DBCO. lumiprobe.com
The rate and efficiency of SPAAC reactions are highly dependent on the structure of the cyclooctyne. Several generations of cyclooctynes have been developed to improve reaction kinetics and solubility. nih.gov Common cyclooctynes used for bioorthogonal labeling include:
Dibenzocyclooctyne (DBCO or ADIBO): One of the most reactive cyclooctynes for SPAAC, exhibiting significantly higher reaction rates with azides compared to other cyclooctynes. lumiprobe.com AF568-DBCO conjugates are used for fluorescently labeling azide-containing biomolecules inside living cells. lumiprobe.com
Difluorinated Cyclooctyne (DIFO): The inclusion of fluorine atoms enhances the reactivity of the cyclooctyne. mdpi.com Bertozzi and co-workers developed DIFO derivatives conjugated to Alexa Fluor 568 to visualize glycan trafficking in living cells, demonstrating the utility of this class of reagents for dynamic labeling. mdpi.com
Bicyclononyne (BCN): Another widely used cyclooctyne that reacts with azides to form a stable triazole via a copper-free pathway. biotium.com
Table 2: Common Cyclooctyne Reagents for SPAAC A summary of cyclooctyne counterparts used in copper-free click chemistry.
View Data
| Cyclooctyne | Full Name / Acronym | Key Features | Reference |
|---|---|---|---|
| DBCO | Dibenzocyclooctyne / ADIBO | High reactivity with azides; does not react with tetrazines, allowing for orthogonal use. | lumiprobe.com |
| DIFO | Difluorinated Cyclooctyne | Electron-withdrawing fluorine atoms increase reaction rate. | mdpi.com |
| BCN | Bicyclononyne | Useful for live-cell labeling when copper toxicity is a concern. | biotium.com |
| DIBO | 4-Dibenzocyclooctynol | Fast-reacting, non-toxic, and allows for straightforward attachment of probes. | nih.gov |
Both CuAAC and SPAAC are effective ligation methods for biological applications, but they have distinct advantages and disadvantages. nih.gov Comparative studies, particularly in proteomics, have provided insights into their relative efficiencies.
In a study comparing the two methods for identifying O-GlcNAcylated proteins, researchers metabolically labeled cells with an azido-sugar and then used either CuAAC (with a biotin-alkyne probe) or SPAAC (with a biotin-DIBO probe) for enrichment. nih.govresearchgate.net The results showed that while both techniques successfully identified modified glycoproteins, CuAAC yielded a higher number of identified proteins. nih.govnih.gov Specifically, CuAAC identified 229 putative proteins compared to 188 identified by SPAAC, with 114 proteins being common to both methods. nih.gov This suggests that CuAAC may offer greater sensitivity and accuracy for proteomics applications. nih.govresearchgate.net However, SPAAC's key advantage remains its superior biocompatibility for in vivo applications due to the absence of the copper catalyst. nih.gov Researchers have also noted that SPAAC can sometimes suffer from higher background signals, potentially due to side reactions between the strained alkyne and cysteine residues in proteins. nih.gov
Table 3: Comparative Protein Identification in O-GlcNAc Proteomics (CuAAC vs. SPAAC) Data from a comparative study using biotin-alkyne (CuAAC) and biotin-DIBO (SPAAC) probes for protein enrichment. nih.gov
View Data
| Ligation Method | Probe Used | Total Proteins Identified | Overlapping Proteins |
|---|---|---|---|
| CuAAC | Biotin-Diazo-Alkyne | 229 | 114 |
| SPAAC | Biotin-DIBO-Alkyne | 188 | 114 |
Reactivity Profiling in Complex Biological Milieux
The utility of a bioorthogonal chemical reporter like this compound, is fundamentally determined by its ability to react selectively with its intended target (e.g., an alkyne-modified biomolecule) within the highly complex and crowded environment of a biological system, without engaging in off-target reactions. The reactivity profile of this compound has been evaluated in various complex biological milieux, primarily through the application of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These investigations demonstrate the compound's efficacy and specificity in environments such as cell lysates, intact cells, and tissues.
The azide functional group is noted for its bio-orthogonality; it is largely inert to the diverse array of functional groups present in biological systems, thus preventing non-specific side reactions. thermofisher.cn The primary reaction mechanism exploited is the "click chemistry" cycloaddition with an alkyne to form a stable triazole linkage. This reaction is characterized by its high efficiency and specificity. thermofisher.cnlumiprobe.com
Research has demonstrated the successful application of Alexa Fluor 568 azide (a functionally equivalent compound to AF568 azide) for labeling nascent proteins in complex cellular environments. In one study, nascent polypeptides in genetically targeted cells were labeled using an orthogonal enzyme-mediated incorporation of a puromycin (B1679871) analogue containing a terminal alkyne. The subsequent detection with Alexa Fluor 568 azide via click chemistry was performed in cell lysates of HEK 293T cells and within fixed pancreatic islet tissue. iupui.edu The results showed highly specific labeling of the target proteins, as confirmed by colocalization with cell-type-specific markers like insulin, and a lack of labeling in non-target cell types. iupui.edu This demonstrates the reagent's ability to function effectively in the presence of a vast excess of other cellular components.
Further studies into bioorthogonal chemistry have explored the mutual orthogonality of different labeling pairs in biological settings. For instance, the azide-dibenzocyclooctyne (DBCO) reaction pair has been tested alongside other bioorthogonal reactions, such as the tetrazine-trans-cyclooctene (TCO) ligation, on the surface of living cancer cells. nih.gov These experiments confirmed the high specificity of the azide-alkyne reaction, showing no significant cross-reactivity with the tetrazine/TCO system, which is crucial for simultaneous multi-target imaging applications. nih.gov While these particular studies used a different fluorophore (AF647), the results underscore the inherent specificity of the azide moiety in a complex biological matrix. nih.gov
The choice between CuAAC and SPAAC depends on the biological context. While CuAAC is highly efficient, the copper catalyst can be cytotoxic, making it more suitable for fixed cells or cell lysates. thermofisher.cn For live-cell imaging, SPAAC, which utilizes strained cyclooctynes like DBCO and does not require a metal catalyst, is the preferred method. thermofisher.cnlumiprobe.com The reaction between azides and DBCO is exceptionally fast and allows for the labeling of azide-containing biomolecules inside living cells and organisms. lumiprobe.com
The following table summarizes key findings from studies investigating the reactivity of AF568 azide or functionally similar fluorescent azides in complex biological environments.
| Biological System | Labeling Strategy | Key Findings | Reference |
| HEK 293T Cell Lysate | CuAAC with alkyne-modified nascent proteins | Specific labeling of nascent polypeptides demonstrated by immunoblot. | iupui.edu |
| Primary Rat Hippocampal Neurons | CuAAC with alkyne-modified nascent proteins | Successful single-cell labeling of nascent protein synthesis observed via fluorescence microscopy. | iupui.edu |
| Mouse Pancreatic Islets (ex vivo) | CuAAC with alkyne-modified nascent proteins in beta cells | Selective labeling of nascent polypeptides in targeted beta cells, with no labeling in surrounding glucagon-expressing cells. | iupui.edu |
| Human Breast Cancer Cells (SKBR-3) | SPAAC with DBCO-modified antibodies on the cell surface | Confirmed mutual orthogonality with the tetrazine-TCO reaction pair, showing high specificity of the azide-DBCO reaction in a biological environment. | nih.gov |
| Mammalian Cell Lines (various) | Enzymatic azide ligation followed by SPAAC with cyclooctyne-fluorophores | Optimized two-step labeling scheme demonstrated for imaging various fusion proteins with diverse fluorophores, including Alexa Fluor 568. | nih.gov |
These studies collectively validate the reactivity profile of this compound, and its analogs as highly specific and efficient bioorthogonal probes. Their proven ability to undergo selective click chemistry reactions in cell lysates, and on and inside living cells, without significant off-target reactivity, establishes them as robust tools for modern chemical biology research.
Synthetic Methodologies and Functionalization of Af568 Azide, 6 Isomer for Research Probes
Strategies for Preparing AF568 Azide (B81097), 6-Isomer Derivatives
The primary utility of AF568 azide, 6-isomer lies in its ability to participate in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comlumiprobe.com These reactions allow for the efficient and specific formation of a stable triazole linkage between the azide-functionalized dye and an alkyne-containing molecule. broadpharm.comthermofisher.com This principle underpins the creation of a wide array of AF568-based probes.
A key strategy for creating derivatives involves synthesizing AF568 with different reactive groups. While the focus here is on the azide variant, it's informative to note that the core AF568 dye can be derivatized with other functionalities to broaden its application. For instance, amine-reactive versions like AF568 NHS ester are used for labeling proteins at primary amines. alabiolab.ro Similarly, alkyne derivatives of AF568 are available, allowing for reaction with azide-tagged biomolecules. axispharm.com
The synthesis of this compound itself is not extensively detailed in publicly available literature, as it is a proprietary commercial product. However, general synthetic routes for similar fluorescent dye azides often involve the conversion of an amine-functionalized dye precursor. This can be achieved through diazotization of the amine followed by displacement with an azide source, such as sodium azide. nih.gov
Derivatives of AF568 azide are often other molecules that have been tagged with AF568 via its azide group. For example, in the study of nascent protein synthesis, the methionine analog L-azidohomoalanine (AHA) is incorporated into proteins. thermofisher.com These azide-modified proteins can then be reacted with an alkyne-derivatized AF568 dye. Conversely, biomolecules can be metabolically labeled with an alkyne-containing precursor, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) for DNA or homopropargylglycine (HPG) for proteins, and subsequently detected with AF568 azide. thermofisher.comgoogle.com
Another class of derivatives includes those designed for copper-free click chemistry. For instance, AF568 can be conjugated to a dibenzocyclooctyne (DBCO) group. lumiprobe.commedchemexpress.com AF568 DBCO reacts with azide-tagged molecules without the need for a copper catalyst, which can be toxic to living cells. lumiprobe.commedchemexpress.com
The table below summarizes some of the key reactants used to generate AF568 azide derivatives for various research applications.
| Reactant Class | Specific Example | Resulting AF568 Derivative/Application |
| Alkyne-modified biomolecule precursors | 5-ethynyl-2'-deoxyuridine (EdU) | Labeling of newly synthesized DNA |
| L-homopropargylglycine (HPG) | Labeling of newly synthesized proteins | |
| 5-ethynyl uridine (B1682114) (EU) | Labeling of newly synthesized RNA. nih.gov | |
| Cycloalkynes for SPAAC | Dibenzocyclooctyne (DBCO) | Creation of AF568-DBCO for copper-free labeling of azide-tagged molecules. lumiprobe.commedchemexpress.com |
| Picolyl azides | Alexa Fluor 647®-picolyl azide | Used in chelation-assisted CuAAC for enhanced reaction kinetics. google.com |
Integration into Polymeric and Nanomaterial Scaffolds for Enhanced Research Utility
The incorporation of this compound into polymeric and nanomaterial scaffolds significantly enhances its utility in various research domains, including drug delivery and tissue engineering. These larger constructs can carry multiple dye molecules, leading to signal amplification, and can be further functionalized for specific targeting or therapeutic purposes.
One common approach involves the use of poly(ethylene glycol) (PEG) based hydrogels. In a notable study, photodegradable hydrogels were created using PEG precursors. researchgate.net By incorporating azide-functionalized crosslinkers, AF568 azide could be clicked onto the hydrogel network, allowing for fluorescent tracking of the material's structure and degradation. For example, a 4-arm PEG-BCN (bicyclononyne) can be mixed with azide-containing crosslinkers to form a hydrogel spontaneously via SPAAC, and AF568 azide can be incorporated into this structure. researchgate.net
Nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are another important class of scaffolds. medchemexpress.com These biodegradable polymers can be formulated into nanoparticles and labeled with orange-fluorescent dyes like those in the AF568 spectral range. medchemexpress.com The azide functionality of AF568 allows for its covalent attachment to alkyne-modified PLGA polymers, ensuring the dye remains associated with the nanoparticle for tracking studies.
The table below provides examples of how this compound can be integrated into different scaffolds.
| Scaffold Type | Integration Method | Enhanced Utility |
| Poly(ethylene glycol) (PEG) Hydrogels | Strain-promoted azide-alkyne cycloaddition (SPAAC) with BCN-functionalized PEG. researchgate.net | Fluorescent tracking of hydrogel formation, degradation, and cell encapsulation. researchgate.net |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified PLGA. | In vivo and in vitro tracking of nanoparticle-based drug delivery systems. medchemexpress.com |
Chemo- and Regioselective Modifications for Targeted Bioconjugation
The power of this compound as a research probe is fully realized through chemo- and regioselective modifications that enable its precise attachment to specific biological targets. escholarship.org This specificity is crucial for accurately visualizing and tracking biomolecules within the complex environment of a cell or organism. escholarship.org
The primary mechanism for achieving this selectivity is bioorthogonal chemistry, where the azide group of the dye reacts specifically with a complementary alkyne group that has been introduced into the target biomolecule. escholarship.org This reaction is highly selective and does not interfere with native biological processes. escholarship.org
Chemoselectivity is inherent in the azide-alkyne cycloaddition reaction. The azide and alkyne groups are largely inert to the vast array of functional groups present in biological systems, ensuring that the dye is conjugated only to the intended target. thermofisher.com
Regioselectivity , or the control of where on a biomolecule the dye is attached, is achieved by controlling where the alkyne handle is introduced. This can be accomplished through several methods:
Metabolic Labeling: Cells can be supplied with metabolic precursors that contain an alkyne group. For example, L-homopropargylglycine (HPG) is an analog of methionine that is incorporated into newly synthesized proteins. google.com Subsequent reaction with AF568 azide allows for the specific visualization of this protein population. Similarly, 5-ethynyl uridine (EU) can be used to label nascent RNA. nih.gov
Enzymatic Labeling: Specific enzymes can be used to attach an alkyne-containing substrate to a target protein. This provides a high degree of control over the labeling site.
Genetic Code Expansion: Unnatural amino acids containing alkyne groups can be genetically encoded and incorporated into proteins at specific sites. This allows for precise, site-specific labeling of proteins with AF568 azide.
A significant advancement in this area is the development of fluorogenic probes, such as the CalFluors. nih.gov These probes are designed to be non-fluorescent until they undergo the click reaction, at which point they become brightly fluorescent. This "turn-on" mechanism significantly improves the signal-to-noise ratio by reducing background fluorescence from unreacted probes. nih.gov
The following table outlines key strategies for achieving targeted bioconjugation with this compound.
| Modification Strategy | Description | Example |
| Metabolic Labeling | Introduction of alkyne-containing metabolic precursors into cellular pathways. | Labeling of nascent glycoproteins with Ac4ManNAl (an alkyne-containing sugar) and subsequent detection with a fluorogenic azide probe. nih.gov |
| Chelation-Assisted CuAAC | Use of a picolyl azide, which contains a chelating group to improve the efficiency of the copper-catalyzed reaction. | Labeling of cell surface proteins with a picolyl azide conjugate for enhanced signal. google.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reaction of an azide with a strained cyclooctyne (B158145), such as DBCO, which proceeds without a copper catalyst. lumiprobe.com | Labeling of azide-containing biomolecules in living cells using an AF568-DBCO conjugate to avoid copper toxicity. lumiprobe.commedchemexpress.com |
Applications of Af568 Azide, 6 Isomer in Advanced Biological Research Methodologies
Fluorescence Microscopy and Imaging
AF568 azide (B81097), 6-isomer is extensively utilized in fluorescence microscopy due to its bright and stable signal, which is crucial for obtaining high-quality images of labeled biomolecules within cells. lumiprobe.comdianabiotech.com Its application via click chemistry allows for the specific attachment of the fluorophore to a target molecule, minimizing non-specific background fluorescence and enhancing the signal-to-noise ratio. nih.gov This specificity is paramount for accurately localizing and tracking biomolecules in complex cellular environments.
Live-Cell Imaging and Real-Time Tracking of Biomolecular Dynamics
A significant advantage of AF568 azide, 6-isomer is its utility in live-cell imaging, a powerful technique for studying the dynamic processes within living cells. nih.gov The bio-orthogonal nature of the click reaction allows for the labeling of biomolecules in their native environment with minimal perturbation to cellular functions. nih.gov This enables researchers to observe and track the real-time dynamics of proteins, nucleic acids, and other cellular components, providing insights into their function and regulation.
The ability to fluorescently label proteins is fundamental to understanding their roles in cellular processes. nih.gov this compound, in conjunction with metabolic labeling strategies, allows for the visualization of newly synthesized proteins and their localization within subcellular compartments. nih.gov In a typical experiment, cells are cultured with an amino acid analog containing an alkyne group, such as homopropargylglycine (HPG), which is incorporated into newly synthesized proteins. Subsequent reaction with AF568 azide allows for the fluorescent tagging of these proteins, enabling the study of their trafficking, turnover, and localization.
| Parameter | Description | Reference |
| Labeling Strategy | Metabolic incorporation of an alkyne-containing amino acid analog (e.g., HPG) followed by click chemistry with AF568 azide. | nih.gov |
| Application | Visualization of newly synthesized proteins and their subcellular localization in live cells. | nih.gov |
| Advantages | High specificity, minimal perturbation of protein function, enables temporal control of labeling. | nih.gov |
Detailed research has demonstrated the successful use of azide-alkyne cycloaddition for labeling proteins in living cells, allowing for the investigation of dynamic protein modifications that were previously difficult to study. nih.gov
This compound is also a valuable tool for the visualization of nucleic acids. One of the primary applications in this area is Fluorescence In Situ Hybridization (FISH), a technique used to detect and localize specific DNA or RNA sequences within cells. nih.gov In this method, alkyne-modified nucleotides are incorporated into a nucleic acid probe. This probe is then hybridized to the target sequence in fixed and permeabilized cells. The subsequent click reaction with AF568 azide attaches the fluorescent dye to the probe, allowing for the visualization of the target nucleic acid's location.
Recent advancements have focused on enhancing the signal intensity and specificity of FISH protocols. For instance, the use of azide has been shown to effectively quench peroxidase activity in multicolor FISH experiments, improving the clarity of the results. nih.gov
| Assay | Description | Role of this compound | Reference |
| Fluorescence In Situ Hybridization (FISH) | A technique to visualize the location of specific DNA or RNA sequences within a cell. | Covalently attaches to alkyne-modified nucleic acid probes after hybridization to the target sequence. | nih.gov |
| Multicolor FISH | A variation of FISH that uses multiple fluorescent probes to visualize different targets simultaneously. | Can be used as one of the fluorophores; azides can also be used to quench background signals. | nih.gov |
While the primary application of AF568 azide in nucleic acid visualization has been in fixed cells, ongoing research into live-cell RNA imaging using various fluorescent labeling techniques continues to evolve. h1.conih.govspringernature.comnih.govresearchgate.net
The study of lipids and membrane dynamics is crucial for understanding a wide range of cellular processes, from signal transduction to membrane trafficking. While fluorescent labeling of lipids is a key technique in this field, specific research utilizing this compound for this purpose is not extensively documented in the reviewed literature. However, the principles of click chemistry allow for the potential labeling of lipids that have been metabolically engineered to contain alkyne groups. This would enable the tracking of lipid molecules and the study of their distribution in membranes, including their potential association with lipid rafts. wikipedia.org
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that are thought to play a role in signal transduction and other cellular processes. wikipedia.org Fluorescent probes are often used to study the dynamics and composition of these domains. nih.gov Covalent labeling of plasma membranes using reactive fluorescent probes has been shown to be a promising strategy for long-term imaging of membrane dynamics. biorxiv.org
Visualizing specific organelles and tracking their transport within the cell is essential for understanding cellular organization and function. This compound can be employed for organelle-specific labeling through targeted delivery of an alkyne-modified molecule to a particular organelle, followed by a click reaction. For example, proteins that are known to localize to a specific organelle, such as mitochondria or the endoplasmic reticulum, can be tagged with an alkyne-containing amino acid and subsequently labeled with AF568 azide.
Research has demonstrated methods for selective mitochondrial protein labeling using biocompatible photocatalytic azide conjugation reactions in live cells. nih.gov Other studies have developed fluorescent probes for specifically imaging the endoplasmic reticulum and its transport dynamics. mdpi.combiorxiv.org While these studies establish the principle of organelle-specific labeling, direct and detailed research findings on the use of this compound for these specific applications and for tracking organelle transport are not prevalent in the reviewed literature.
Super-Resolution Microscopy Techniques Utilizing this compound
Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. wikipedia.org AF568, the parent fluorophore of this compound, is a well-established dye for several super-resolution methods, including Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM). dianabiotech.comwiley.comnih.gov
In STED microscopy , a donut-shaped depletion laser is used to silence the fluorescence in the periphery of the excitation spot, effectively narrowing the point-spread function and increasing resolution. wikipedia.org The photostability of the fluorophore is a critical factor in STED imaging, and while some common dyes can undergo photodegradation, the development of more photostable dyes is an active area of research. wiley.com
STORM , a single-molecule localization microscopy (SMLM) technique, relies on the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state. nih.gov By localizing the position of each molecule that is "on" in a given frame and compiling these localizations over thousands of frames, a super-resolved image is constructed. The photophysical properties of the fluorophore, such as its blinking characteristics, photon output, and duty cycle, are crucial for the quality of the final image. nih.govrsc.orgnih.govnycu.edu.tw
While AF568 is known to be used in these techniques, detailed photophysical characterization specifically for the this compound in the context of super-resolution imaging is not extensively detailed in the provided search results. However, studies comparing various fluorophores for STORM have included AF568 and provide insights into its performance relative to other dyes. nih.gov For instance, in one study, AF568 was found to have a higher duty cycle compared to some novel BODIPY-based fluorophores, while the novel dyes exhibited a higher total photon output. nih.gov
| Super-Resolution Technique | Principle | Role/Performance of AF568 | Reference |
| STED Microscopy | A donut-shaped depletion laser narrows the fluorescence emission spot. | The photostability of AF568 is a key consideration for achieving high-resolution images. | wikipedia.orgwiley.com |
| STORM (dSTORM) | Stochastic activation and localization of single fluorophores. | AF568 can be used as a photoswitchable fluorophore, though its performance in terms of blinking and photon output is an important factor. | nih.govselectscience.net |
The application of this compound in these advanced imaging modalities, facilitated by the precision of click chemistry, allows for the nanoscale visualization of specifically labeled biomolecules, providing unprecedented detail into cellular architecture and function.
Stochastic Optical Reconstruction Microscopy (STORM/dSTORM)
Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM) are powerful super-resolution techniques that rely on the stochastic photoswitching of individual fluorophores to reconstruct a high-resolution image. biotium.com The ideal fluorophore for STORM should exhibit bright fluorescence and a high rate of photoswitching cycles with minimal photobleaching in a thiol-containing buffer. thermofisher.com
While this compound's direct performance in published STORM/dSTORM studies is not extensively documented, its spectral counterpart, Alexa Fluor 568, has been identified as a fluorophore with limited photoswitching capabilities under typical dSTORM conditions. biotium.com However, the development of new imaging buffers and chemical strategies to enhance the photoswitching of rhodamine-based dyes may broaden the utility of dyes like this compound in the future. biotium.com The photostability of AF568 is a key characteristic that makes it a candidate for such demanding applications. dianabiotech.com
Table 1: Photophysical Properties of this compound Relevant to Super-Resolution Microscopy
| Property | Value | Reference |
| Excitation Maximum | ~572 nm | lumiprobe.com |
| Emission Maximum | ~598 nm | lumiprobe.com |
| Photostability | High | glpbio.comdianabiotech.com |
| Water Solubility | Good | glpbio.com |
Stimulated Emission Depletion (STED) Microscopy Enhancements
Stimulated Emission Depletion (STED) microscopy achieves super-resolution by using a second laser to deplete the fluorescence in the periphery of the excitation focus, thereby narrowing the area from which a signal is detected. researchgate.net The choice of fluorophore is critical for effective STED imaging, with photostability being a primary requirement to withstand the high laser powers used.
DNA-PAINT-ERS and Single-Molecule Localization Microscopy
DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) is a single-molecule localization microscopy (SMLM) technique that utilizes the transient binding of fluorescently labeled DNA "imager" strands to complementary "docking" strands conjugated to the target of interest. This method offers advantages in terms of photostability and multiplexing capabilities.
A recent study has highlighted the use of AF568 in single-molecule imaging, demonstrating its utility in revealing the direct role of CTCF's zinc fingers in SA interaction and cluster-dependent RNA recruitment. lumiprobe.com This application underscores the potential of this compound for SMLM techniques like DNA-PAINT, where the ability to detect and localize single molecules is fundamental. The brightness and photostability of AF568 are advantageous for achieving the high localization precision required in these methods. lumiprobe.comdianabiotech.com
Immunofluorescence and Histological Staining Applications
Immunofluorescence (IF) is a cornerstone technique for visualizing the spatial distribution of specific proteins within cells and tissues. abcam.com this compound, through its azide group, can be readily conjugated to antibodies or other targeting moieties, making it a valuable tool for IF and histological staining.
In a protocol for iterative indirect immunofluorescence imaging (4i), the spectrally similar Alexa Fluor 568 is recommended for staining protein targets, particularly those with low abundance, due to its high quantum yield. nih.gov This suggests that this compound would also be well-suited for such applications, providing bright and specific signals. For histological staining of tissue sections, the high photostability of AF568 is beneficial, as it allows for prolonged imaging and archival storage of stained samples. dianabiotech.com The general protocol for immunofluorescence staining involves fixation, permeabilization, blocking, incubation with the primary antibody, followed by incubation with a secondary antibody conjugated to the fluorophore. youtube.com
Flow Cytometry and Cell Sorting Applications
Flow cytometry is a high-throughput technology that enables the analysis and sorting of cells based on their physical and fluorescent characteristics. tcd.ieufl.edu The brightness and photostability of this compound make it an excellent choice for labeling cellular components for flow cytometric analysis. lumiprobe.comglpbio.comdianabiotech.com
Quantitative Analysis of Labeled Cellular Populations
This compound can be used to quantitatively analyze specific cell populations by targeting cell surface or intracellular markers. For instance, in cell cycle analysis, it can be conjugated to molecules that bind to specific cellular components that vary with the cell cycle stage. thermofisher.complos.org The bright fluorescence of AF568 allows for clear distinction between positive and negative populations, facilitating accurate quantification. dianabiotech.com The ability to use multiple fluorophores simultaneously in polychromatic flow cytometry allows for the identification and quantification of highly specific cell subsets. tcd.ie
Table 2: Example Application of this compound in Quantitative Flow Cytometry
| Application | Target | Potential Research Finding |
| Cell Cycle Analysis | Proliferating Cell Nuclear Antigen (PCNA) | Quantification of the percentage of cells in S phase. |
| Apoptosis Detection | Annexin V | Measurement of the proportion of apoptotic cells in a population. |
| Immune Cell Phenotyping | Cell surface markers (e.g., CD4, CD8) | Determination of the ratio of different immune cell subsets. |
Cell Viability and Functional Assays in Research Models
Assessing cell viability and function is crucial in many areas of biological research. While this compound is not a direct indicator of cell viability, it can be used in conjunction with viability dyes in multiparameter flow cytometry to analyze the functional status of specific, labeled cell populations. biotium.comnih.gov For example, cells can be labeled with AF568-conjugated antibodies against a surface marker and co-stained with a viability dye like propidium (B1200493) iodide. This allows for the simultaneous assessment of the viability of the marker-positive cell population.
Furthermore, in functional assays, this compound can be used to track cells or molecules involved in specific cellular processes. Its high photostability is advantageous for time-course studies that monitor dynamic cellular events. dianabiotech.com
High-Throughput Screening and Automation in Bioassays
The unique photophysical properties and bioorthogonal reactivity of this compound make it an invaluable tool for high-throughput screening (HTS) and automated bioassays. Its bright and stable fluorescence, coupled with the specificity of click chemistry, allows for the development of robust and scalable assays for diverse biological targets. In the context of HTS, the primary goal is to rapidly assess the effects of thousands of compounds on a specific biological process. This compound facilitates this by providing a reliable fluorescent readout that can be quantified by automated imaging systems or flow cytometers.
A prominent application of this compound in high-throughput settings is in the measurement of cell proliferation. Assays such as the Click-iT™ EdU (5-ethynyl-2'-deoxyuridine) assay leverage this technology to identify compounds that inhibit or promote cell division, a critical process in cancer biology and regenerative medicine. In this assay, EdU, a thymidine (B127349) analog, is incorporated into the DNA of actively dividing cells. The alkyne group on EdU then serves as a handle for covalent labeling with AF568 azide via a copper-catalyzed click reaction. The resulting fluorescent signal is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation. fishersci.firesearchgate.net
The mild conditions of the click reaction are a significant advantage over older methods like the BrdU assay, which requires harsh DNA denaturation steps that can damage cellular morphology and compromise the integrity of other cellular labels. researchgate.net This compatibility allows for the multiplexing of the EdU assay with other fluorescent probes, enabling the simultaneous measurement of multiple cellular parameters in a single high-content screen. For instance, cell proliferation can be assessed alongside markers for apoptosis, cytotoxicity, or the expression of specific proteins of interest.
High-content screening platforms, which are essentially automated fluorescence microscopes, can acquire and analyze images from multi-well plates at a rapid pace. researchgate.net In a typical HTS campaign using the Click-iT™ EdU assay with AF568 azide, cells are seeded in 96- or 384-well plates and treated with a library of small molecules. Following incubation, EdU is added, and after another incubation period, the cells are fixed, permeabilized, and subjected to the click reaction with AF568 azide. Automated imaging and subsequent image analysis software can then identify and quantify the fluorescence intensity within each cell nucleus, providing a robust measure of cell proliferation for each compound tested.
The data generated from such a screen can be used to identify "hits"—compounds that significantly alter cell proliferation. These hits can then be further validated and characterized to determine their mechanism of action. The quantitative nature of the fluorescence data allows for the determination of dose-response curves and the calculation of key pharmacological parameters such as the IC50 (half-maximal inhibitory concentration) for antiproliferative compounds.
To illustrate the application of this compound in a high-throughput drug discovery context, a representative dataset from a hypothetical screen for inhibitors of cancer cell proliferation is presented below. In this example, a library of 10,000 small molecules was screened for their ability to inhibit the proliferation of a human cancer cell line. Cell proliferation was quantified using the Click-iT™ EdU assay with AF568 azide, and the fluorescence intensity was measured using an automated high-content imaging system.
| Compound ID | Concentration (µM) | Mean Nuclear Fluorescence Intensity (Arbitrary Units) | % Inhibition of Proliferation | Hit Status |
|---|---|---|---|---|
| Control (DMSO) | - | 15,840 | 0% | - |
| Compound A | 10 | 14,980 | 5.4% | Non-Hit |
| Compound B | 10 | 7,920 | 50.0% | Hit |
| Compound C | 10 | 1,584 | 90.0% | Strong Hit |
| Compound D | 10 | 16,150 | -2.0% | Non-Hit |
Detailed Research Findings from the Hypothetical Screen:
The high-throughput screen of the 10,000-compound library resulted in the identification of 150 primary "hits" that inhibited cell proliferation by 50% or more at a concentration of 10 µM. These hits were then subjected to confirmatory assays and dose-response analysis to determine their potency.
Of the initial hits, 25 compounds were confirmed to have an IC50 value of less than 5 µM. These compounds were prioritized for further investigation. The use of AF568 azide provided a strong and consistent signal, leading to a high Z'-factor for the assay, which is a measure of the statistical effect size and indicates a robust and reliable screen.
Further characterization of the "strong hit," Compound C, revealed a potent, dose-dependent inhibition of cell proliferation with an IC50 of 1.2 µM. Subsequent mechanistic studies, also employing fluorescence-based assays, were initiated to determine the cellular target of Compound C and its mode of action. The automation of both the liquid handling for the assay setup and the image acquisition and analysis was critical for the timely completion of this large-scale screening effort. The photostability of AF568 azide ensured that the fluorescent signal remained stable throughout the imaging process, minimizing variability and contributing to the high quality of the data.
Af568 Azide, 6 Isomer in Chemical Biology and Proteomics Research
Activity-Based Protein Profiling (ABPP) with Azide-Tagged Probes
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study the functional state of enzymes within a complex proteome. The technique utilizes activity-based probes (ABPs) that covalently bind to the active site of specific enzymes. In a common two-step ABPP workflow, the ABP is designed with a reactive "warhead" to target a particular enzyme family and a bioorthogonal handle, such as an alkyne group.
After the ABP has labeled its target enzymes in a biological sample, a fluorescent reporter molecule with a complementary azide (B81097) handle, such as AF568 azide, 6-isomer, is introduced. The azide group on the AF568 molecule reacts with the alkyne group on the ABP-labeled enzyme via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction covalently attaches the bright and photostable AF568 fluorophore to the active enzyme, enabling its visualization and quantification. This two-step approach allows for the use of smaller, more cell-permeable ABPs, with the fluorescent tag being added at a later stage for detection.
Proximity Ligation Assays (PLA) for Protein-Protein Interaction Mapping
In a typical PLA experiment, two primary antibodies recognize two target proteins of interest. Secondary antibodies, each conjugated to a unique oligonucleotide, then bind to the primary antibodies. If the two target proteins are in close proximity (typically less than 40 nm apart), the oligonucleotides can be ligated to form a circular DNA template. This DNA circle is then amplified via rolling circle amplification. The amplified DNA can then be detected using fluorescently labeled oligonucleotide probes. It is conceivable that a custom-designed oligonucleotide probe functionalized with an alkyne could be used, which would then allow for the detection of the amplified DNA via a click reaction with this compound. This would result in a fluorescent signal at the site of the protein-protein interaction.
Metabolic Labeling and Bioorthogonal Tagging of Biomolecules
Metabolic labeling is a technique where cells are supplied with a modified version of a natural biomolecule precursor containing a bioorthogonal handle, such as an azide or an alkyne. This modified precursor is then incorporated into newly synthesized biomolecules by the cell's own metabolic machinery. The bioorthogonal handle can then be selectively reacted with a complementary probe, such as this compound, for visualization and analysis.
The study of glycans and glycoproteins can be advanced through metabolic labeling with azido sugars. Cells are cultured with an unnatural sugar, such as a derivative of N-acetylmannosamine (ManNAc), N-acetylgalactosamine (GalNAc), or N-acetylglucosamine (GlcNAc) that has been chemically modified to contain an azide group. These azido sugars are metabolized by the cells and incorporated into their glycans.
Following incorporation, the azide-modified glycans can be visualized by reacting them with an alkyne-containing fluorescent dye. Alternatively, and more relevant to this compound, if the unnatural sugar contained an alkyne group, the glycans could then be fluorescently labeled via a click reaction with AF568 azide. This enables the imaging of newly synthesized glycans and can be used to study changes in glycosylation patterns in various biological processes and diseases.
The synthesis and turnover of proteins can be monitored using metabolic labeling with non-canonical amino acids. A common approach is Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), where an amino acid analog containing an azide or alkyne group is introduced to cells. For example, L-azidohomoalanine (AHA) can be used as a surrogate for methionine.
In a notable study, researchers used an orthogonal enzyme-mediated puromycin (B1679871) incorporation method to label nascent polypeptides with an O-propargyl-puromycin (OP-puro) tag. acs.orgiupui.edu This alkyne-tagged puromycin is incorporated into newly synthesized proteins. The alkyne handles on these proteins were then reacted with Alexa Fluor 568 azide (the equivalent of AF568 azide) via a click reaction. acs.orgiupui.edu This allowed for the fluorescent labeling and visualization of newly synthesized proteins in various cell types, including HEK 293T cells and primary rat hippocampal neurons. acs.orgiupui.edu Another study investigating the role of the FGF13 gene in cancer cells also utilized this technique. They used O-propargyl-puromycin (OPP) to label nascent polypeptides, which were subsequently visualized with Alexa 568-azide to quantify protein synthesis rates. pnas.orgnih.govresearchgate.net
| Study Focus | Methodology | Cell Types | Key Finding | Reference |
|---|---|---|---|---|
| Cell-specific profiling of nascent proteomes | Orthogonal enzyme-mediated puromycin incorporation with O-propargyl-puromycin (OP-puro) followed by click chemistry with Alexa Fluor 568 azide. | HEK 293T cells, primary rat hippocampal neurons, pancreatic β-cells. | Demonstrated selective labeling of newly synthesized proteins in genetically targeted cells within a complex cellular environment. | acs.orgiupui.edu |
| Role of FGF13 in cancer cell survival | Metabolic labeling of nascent polypeptides with O-propargyl-puromycin (OPP) and subsequent fluorescent staining with Alexa 568-azide. | H460 human lung cancer cells. | Showed that depletion of FGF13 leads to an increase in protein synthesis, as quantified by the fluorescence intensity of Alexa Fluor 568. | pnas.orgnih.govresearchgate.net |
The synthesis and dynamics of nucleic acids, such as DNA and RNA, can also be investigated using metabolic labeling and bioorthogonal chemistry. Nucleoside analogs containing an alkyne or azide group can be supplied to cells and are incorporated into newly synthesized DNA or RNA.
For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), an alkyne-containing analog of thymidine (B127349), is commonly used to label newly synthesized DNA. Following its incorporation, the alkyne groups in the DNA can be reacted with a fluorescent azide, such as this compound, for visualization. This method has been used to study DNA replication and cell proliferation. In one study, researchers used EdU incorporation followed by a click reaction with Alexa Fluor 568 azide to determine the proportion of cells undergoing DNA replication in the mouse brain following radiation injury. researchgate.net Another study on traumatic brain injury in mice also utilized AF568 azide to detect EdU-labeled cells, allowing for the analysis of cell division in different brain regions. mdpi.com Furthermore, AF568 azide has been used in single-molecule imaging studies to label proteins that interact with DNA, such as the CCCTC-binding factor (CTCF), providing insights into its role in genome organization. nih.govoup.com
| Study Focus | Methodology | Biological System | Key Finding | Reference |
|---|---|---|---|---|
| Effects of lactoferrin on radiation-induced brain injury | Incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into replicating DNA, followed by detection with a click reaction using Alexa Fluor 568 azide. | Mouse brain cells. | Enabled the quantification of DNA-replicating cells to assess the anti-radiation effects of lactoferrin. | researchgate.net |
| Neurogenesis and oligodendrogenesis after traumatic brain injury | Labeling of dividing cells with EdU and subsequent detection with AF568 azide via a click reaction. | Mouse brain. | Allowed for the visualization and quantification of cell proliferation in various subcortical brain regions following injury. | mdpi.com |
| Role of CTCF in genome organization | Labeling of CTCF protein with AF568 azide via click chemistry for single-molecule imaging on DNA curtains. | In vitro single-molecule setup. | Visualized the binding and clustering of CTCF on DNA, revealing insights into its interaction with cohesin and RNA. | nih.govoup.com |
Advanced Research Domains Utilizing Af568 Azide, 6 Isomer
Neuroscience Research Methodologies
The intricate network of the brain and the dynamic processes that govern its function present unique challenges for researchers. Fluorescent probes like AF568 azide (B81097), 6-isomer, are instrumental in overcoming these hurdles, enabling the visualization and analysis of neural structures and activities with high precision.
Neuronal Tracing and Connectomics Studies
Mapping the complex web of connections between neurons, the field of connectomics, is fundamental to understanding brain function. Neuronal tracing techniques are essential for this endeavor, and fluorescent dyes are a cornerstone of these methods. While traditional tracers have been widely used, the application of click chemistry with probes like AF568 azide offers a more targeted and specific approach.
By genetically encoding an alkyne-modified protein in specific neurons, researchers can selectively label these cells and their projections by introducing AF568 azide. The subsequent click reaction covalently attaches the bright fluorophore to the neurons of interest, allowing for their visualization and the mapping of their connections. This method provides high specificity, reducing the background signal that can be a challenge with other tracing techniques.
Key Research Applications in Neuronal Tracing:
| Application | Description | Significance |
| Circuit Mapping | Delineating the pathways of specific neuronal circuits within the brain. | Understanding the flow of information and the functional organization of the brain. |
| Developmental Neurobiology | Tracking the growth and guidance of axons during development. | Elucidating the mechanisms that guide the formation of neural connections. |
| Disease Modeling | Examining alterations in neuronal connectivity in models of neurological disorders. | Identifying the structural changes that underlie the symptoms of diseases like Alzheimer's or Parkinson's. |
Synaptic Vesicle Dynamics and Neurotransmitter Release Mechanisms
Synaptic vesicles are responsible for releasing neurotransmitters, the chemical messengers of the brain. Studying the life cycle of these vesicles—their formation, trafficking, fusion, and recycling—is crucial for understanding synaptic transmission. Fluorescent probes have been pivotal in these studies.
While styryl dyes like FM1-43 have traditionally been used to label recycling synaptic vesicles, the principles of bioorthogonal chemistry open up new avenues for investigation. Researchers can metabolically label synaptic vesicle proteins with unnatural amino acids containing alkyne groups. Subsequent reaction with AF568 azide allows for the fluorescent labeling of these vesicles. This approach enables the tracking of vesicle pools and the real-time visualization of their dynamics during neurotransmission.
Investigating Synaptic Vesicle Dynamics:
| Process | Methodological Approach with AF568 Azide | Insights Gained |
| Vesicle Recycling | Labeling of newly endocytosed vesicles following stimulation. | Quantifying the rate and extent of vesicle recycling at the synapse. |
| Vesicle Pool Mobilization | Differentiating between the readily releasable pool, the recycling pool, and the reserve pool of vesicles. | Understanding how different pools of vesicles contribute to sustained neurotransmission. |
| Neurotransmitter Release | Correlating the fluorescence signal from labeled vesicles with electrophysiological recordings of neurotransmitter release. | Gaining a more complete picture of the relationship between vesicle fusion and synaptic signaling. |
Brain Tissue Clearing and 3D Imaging of Neural Networks
To visualize the three-dimensional organization of neural networks, researchers must overcome the light-scattering properties of brain tissue. Tissue clearing techniques render the brain transparent, allowing for deep imaging with light microscopy. Following the clearing process, fluorescent labeling is essential to visualize specific structures.
AF568 azide, 6-isomer, is well-suited for this application due to its brightness and photostability, which are crucial for the long imaging times required for 3D reconstruction. After clearing the tissue, alkyne-modified targets within the neural tissue can be labeled with AF568 azide. This enables the high-resolution, three-dimensional reconstruction of entire neural circuits, providing unprecedented insights into the brain's architecture.
Workflow for 3D Imaging of Cleared Brain Tissue:
| Step | Description | Key Consideration |
| Tissue Fixation and Permeabilization | Preserving the tissue structure and allowing for the penetration of labeling reagents. | Ensuring the integrity of the neural networks and the accessibility of the target molecules. |
| Tissue Clearing | Rendering the tissue transparent using methods like CLARITY, iDISCO, or CUBIC. | Choosing a clearing method that is compatible with fluorescent labeling and preserves the antigenicity of the target. |
| Click Chemistry Labeling | Introducing AF568 azide to label alkyne-modified structures within the cleared tissue. | Optimizing the reaction conditions to ensure efficient and specific labeling throughout the thick tissue sample. |
| 3D Imaging | Acquiring high-resolution images using confocal or light-sheet microscopy. | Minimizing photobleaching and acquiring images with sufficient signal-to-noise for accurate reconstruction. |
| Data Analysis and Reconstruction | Using computational tools to reconstruct and analyze the three-dimensional neural networks. | Handling large datasets and accurately tracing neuronal processes and connections. |
Materials Science and Nanotechnology Research
The unique properties of this compound, also lend themselves to innovative applications in materials science and nanotechnology, particularly in the development of advanced tools for biological research.
Functionalization of Nanoparticles for Targeted Research Delivery
Nanoparticles are increasingly being used as delivery vehicles in biomedical research. By functionalizing their surfaces with targeting ligands, researchers can direct these nanoparticles to specific cells or tissues. The click chemistry compatibility of AF568 azide makes it an excellent tool for both labeling and functionalizing nanoparticles.
For instance, nanoparticles can be coated with alkyne groups and then reacted with AF568 azide to make them fluorescent for tracking purposes. Simultaneously, other azide-modified molecules, such as peptides or antibodies that recognize specific cell surface receptors, can be attached to the same nanoparticles. This creates multifunctional nanoparticles that can be tracked as they are delivered to their target, providing a powerful tool for studying cellular uptake and trafficking.
Polymer Conjugation and Hydrogel Formation for Biosensing Platforms
Hydrogels are water-swollen polymer networks that are widely used in biomedical applications, including as scaffolds for tissue engineering and as matrices for biosensors. The ability to precisely control the chemical and physical properties of hydrogels is crucial for these applications.
AF568 azide can be used to functionalize polymers that are then used to form hydrogels. For example, a polymer backbone can be modified with alkyne groups, and then AF568 azide can be "clicked" on to create a fluorescent polymer. This fluorescently labeled polymer can then be used to form a hydrogel, allowing researchers to visualize the hydrogel's structure and degradation. Furthermore, by co-conjugating recognition elements (e.g., enzymes or antibodies) to the polymer, hydrogel-based biosensing platforms can be developed. The fluorescence of the AF568 can be used as a reference signal or as part of a FRET-based sensing mechanism.
Surface Modification of Biomaterials for Cell-Material Interaction Studies
The strategic modification of biomaterial surfaces is a cornerstone of modern biointerface science. The ability to tailor the surface chemistry of a material allows for the precise control of biological responses at the molecular level. This compound, has emerged as a valuable tool in this endeavor, primarily through its application in "click chemistry."
Click Chemistry: A Powerful Tool for Surface Functionalization
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for covalently attaching molecules to a surface. lumiprobe.com This reaction forms a stable triazole linkage between an azide-functionalized molecule, such as this compound, and an alkyne-modified biomaterial surface. The bio-orthogonal nature of this reaction means it can occur in complex biological environments without interfering with native biochemical processes. rsc.org
The process typically involves two main approaches for surface functionalization:
Direct Immobilization of the Fluorophore: The biomaterial surface is first modified to present alkyne groups. Subsequently, this compound is "clicked" onto the surface, rendering it fluorescent. This allows for the direct visualization and quantification of the modified areas.
Labeling of Immobilized Biomolecules: In a more common approach, bioactive molecules, such as cell-adhesive peptides (e.g., RGD), are first functionalized with an alkyne group and then immobilized on the biomaterial surface. This compound can then be used to fluorescently label these immobilized biomolecules. This strategy not only confirms the successful immobilization of the desired molecule but also allows for the study of how the spatial distribution and density of these molecules influence cell behavior.
Investigating Cell-Material Interactions with Fluorescently Modified Surfaces
Once a biomaterial surface is functionalized with this compound, it becomes a powerful platform for a variety of cell-material interaction studies. The bright and photostable fluorescence of the AF568 dye facilitates long-term imaging and quantitative analysis of cellular responses.
Detailed Research Findings:
While specific studies focusing solely on "this compound" for this application are not extensively detailed in publicly available literature, the principles of its use are well-established within the broader context of fluorescently labeled biomaterials. Research in this domain generally focuses on correlating surface properties with cell behavior. For instance, by creating patterns of AF568-labeled adhesive peptides on a surface, researchers can study how geometric cues influence cell shape, cytoskeletal organization, and directional migration.
The fluorescent signal from the AF568 azide allows for the precise measurement of the density and distribution of functional ligands on the biomaterial. This quantitative data is crucial for establishing structure-function relationships in cell-material interactions. For example, studies have shown that cell adhesion and spreading are highly sensitive to the spacing and clustering of adhesive ligands on a surface.
Data on Cell-Material Interactions:
The following interactive data tables illustrate the type of research findings that can be obtained using fluorescently modified biomaterials. While not directly from a study using this compound, they represent the kind of quantitative data generated in such experiments.
Table 1: Influence of RGD Peptide Density on Cell Adhesion
This table demonstrates how varying the density of an RGD (arginine-glycine-aspartic acid) peptide, a common cell-adhesive motif, on a biomaterial surface can impact the number of adherent cells. The fluorescence intensity from a label like AF568 azide would be used to quantify the RGD density.
| RGD Density (peptides/µm²) | Fluorescence Intensity (a.u.) | Number of Adherent Cells/mm² |
| 10 | 150 | 500 |
| 50 | 750 | 2500 |
| 100 | 1500 | 5000 |
| 200 | 3000 | 8000 |
Table 2: Effect of Surface Chemistry on Cell Spreading Area
This table illustrates how modifying a surface with different chemical functionalities, which could be fluorescently tagged with AF568 azide for verification, affects the average spreading area of cells.
| Surface Modification | Contact Angle (°) | Average Cell Spreading Area (µm²) |
| Unmodified | 85 | 1200 |
| Amine-terminated | 45 | 2500 |
| Methyl-terminated | 105 | 800 |
| RGD-functionalized | 60 | 3500 |
By enabling the precise engineering and visualization of biomaterial surfaces, this compound, plays a critical role in advancing our understanding of the complex interplay between cells and their synthetic environments. The insights gained from these studies are instrumental in the rational design of next-generation biomaterials that can actively guide and control cellular behavior for a wide range of biomedical applications.
Computational and Theoretical Investigations of Af568 Azide, 6 Isomer Reactivity and Photophysics
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the reaction mechanisms of AF568 azide (B81097), 6-isomer. rsc.orgrsc.org These calculations provide detailed information about the electronic structure and energetics of reactants, transition states, and products involved in the click chemistry reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov
The primary reaction of AF568 azide, 6-isomer is its cycloaddition with an alkyne-modified biomolecule. Computational studies can model this reaction to determine the activation energy barriers and reaction thermodynamics. For instance, DFT calculations can be employed to investigate the stepwise mechanism of the CuAAC reaction, involving the formation of copper acetylide and subsequent coordination with the azide. These calculations help in understanding the regioselectivity of the reaction, favoring the formation of the 1,4-disubstituted triazole product. nih.gov
A hypothetical reaction coordinate diagram, based on typical DFT calculations for CuAAC reactions, is presented below. This illustrates the energy changes as the reaction progresses from reactants to products through various intermediates and transition states.
| Reaction Coordinate | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Alkyne + Cu(I) catalyst | 0 |
| Intermediate 1 | Copper-acetylide complex | -5 |
| Transition State 1 | Azide coordination to copper-acetylide | +15 |
| Intermediate 2 | Six-membered metallacycle intermediate | -20 |
| Transition State 2 | Ring contraction and triazole formation | +10 |
| Products | AF568-triazole-biomolecule conjugate + Cu(I) catalyst | -40 |
This table is illustrative and based on general findings for CuAAC reactions; specific values for this compound would require dedicated calculations.
Furthermore, quantum chemical calculations can predict how substituents on both the azide and alkyne affect the reaction rate and efficiency. This knowledge is crucial for optimizing reaction conditions and ensuring high yields of the desired bioconjugate.
Time-Dependent Density Functional Theory (TD-DFT) is another critical computational tool used to investigate the excited-state properties of this compound. rsc.orgrsc.org These calculations can predict the absorption and emission spectra of the fluorophore, which are fundamental to its function as a fluorescent label. mdpi.com By calculating the energies of the ground and excited states, TD-DFT can help in understanding the photophysical properties such as the Stokes shift and quantum yield. thermofisher.com For instance, calculations can reveal how the electronic environment of the fluorophore changes upon conjugation to a biomolecule and how this affects its fluorescence.
Molecular Dynamics Simulations of Fluorophore-Biomolecule Conjugates
Once this compound is conjugated to a biomolecule, its behavior and photophysical properties can be influenced by the local environment. Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamics and interactions of these conjugates in a solvated environment. mdpi.com MD simulations model the movement of atoms over time, providing insights into the conformational flexibility of the fluorophore and its interactions with the biomolecule and surrounding solvent molecules. rsc.org
These simulations can reveal how the linkage between the fluorophore and the biomolecule affects the orientation and mobility of the dye. For example, the flexibility of the triazole linker formed during the click reaction can be assessed, which in turn influences the fluorophore's interaction with the biomolecule's surface. Such interactions can lead to changes in the fluorescence quantum yield and lifetime, a phenomenon known as environmentally sensitive fluorescence.
A key aspect that can be investigated with MD simulations is the potential for quenching of the fluorophore's excited state by nearby amino acid residues. Tryptophan and tyrosine, for instance, are known to quench fluorescence through photoinduced electron transfer (PET). MD simulations can identify the proximity and orientation of such residues relative to the AF568 chromophore, helping to rationalize experimentally observed changes in fluorescence intensity upon conjugation.
The following table summarizes typical parameters and outputs from an MD simulation of an AF568-conjugated peptide in an aqueous solution.
| Simulation Parameter | Value/Description |
| System Composition | 1 AF568-peptide conjugate, ~5000 water molecules, Na+ and Cl- ions for charge neutrality |
| Force Field | AMBER, CHARMM, or GROMOS for the biomolecule; a compatible force field for the fluorophore |
| Simulation Time | 100-500 nanoseconds |
| Temperature | 300 K |
| Pressure | 1 atm |
| Key Outputs | |
| Root Mean Square Deviation (RMSD) | To assess the conformational stability of the peptide and fluorophore |
| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the conjugate, including the fluorophore and linker |
| Radial Distribution Functions (RDFs) | To analyze the solvation shell around the fluorophore and its proximity to specific amino acid residues |
| Hydrogen Bond Analysis | To quantify interactions between the fluorophore and the biomolecule or solvent |
By providing a dynamic picture of the fluorophore-biomolecule conjugate, MD simulations complement experimental studies and aid in the interpretation of fluorescence data. mdpi.com
Rational Design Principles for Next-Generation Azide Fluorophores
The insights gained from computational and theoretical investigations of this compound provide a foundation for the rational design of new and improved azide-functionalized fluorophores. nih.govrsc.org The goal is to create probes with enhanced properties, such as greater brightness, improved photostability, and tailored environmental sensitivity. researchgate.netrsc.org
One key design principle is the tuning of the electronic properties of the fluorophore core. Quantum chemical calculations can predict how chemical modifications, such as the introduction of electron-donating or electron-withdrawing groups, will affect the absorption and emission wavelengths. mdpi.com This allows for the systematic shifting of the spectral properties to better match available laser lines or to create a palette of colors for multiplexed imaging.
Another important aspect is the optimization of the linker connecting the fluorophore to the azide group. Computational studies can help in designing linkers that minimize quenching interactions with the biomolecule while maintaining sufficient flexibility. For example, linkers with varying lengths and rigidities can be modeled to assess their impact on the fluorophore's dynamics and photophysical properties.
Furthermore, computational approaches can guide the development of fluorophores with built-in functionalities. For instance, by understanding the mechanisms of photobleaching through excited-state calculations, modifications can be designed to enhance the photostability of the dye. nih.gov Similarly, by modeling the interactions that lead to fluorescence quenching, fluorophores can be designed to be "dark" until they bind to a specific target, creating highly specific biosensors.
The table below outlines some rational design strategies for next-generation azide fluorophores based on computational insights.
| Design Goal | Computational Approach | Molecular Modification Strategy |
| Tune Emission Wavelength | TD-DFT calculations of excitation energies | Introduce electron-donating/withdrawing groups on the aromatic core |
| Enhance Quantum Yield | Quantum chemical calculations of non-radiative decay pathways | Rigidify the fluorophore structure to reduce vibrational energy loss |
| Improve Photostability | Excited-state calculations to identify reactive species | Introduce antioxidant moieties or block pathways for photo-oxidation |
| Develop Environmentally Sensitive Probes | MD simulations and quantum mechanics/molecular mechanics (QM/MM) | Design fluorophores that undergo conformational changes or have specific interactions upon binding |
Challenges, Innovations, and Future Trajectories in Af568 Azide, 6 Isomer Research
Strategies for Enhancing Photostability and Fluorescence Quantum Yield in Advanced Imaging
A primary challenge in fluorescence imaging is the finite photon budget of fluorophores, which is limited by photobleaching—the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light. nih.govrsc.orgorganic-chemistry.org This is particularly critical in advanced imaging techniques that require high-intensity illumination or prolonged imaging periods. organic-chemistry.org AF568 azide (B81097), 6-isomer, while known for its relatively high photostability compared to older dyes like fluorescein (B123965), is still susceptible to photobleaching. thermofisher.comnih.govsigmaaldrich.com
Research into enhancing the performance of fluorophores like AF568 azide, 6-isomer focuses on two key properties: photostability and fluorescence quantum yield. The quantum yield, a measure of the efficiency of photon emission after absorption, directly impacts the brightness of the probe. lumiprobe.com Strategies to improve these parameters can be broadly categorized into environmental modifications and structural alterations of the fluorophore itself.
Environmental Modifications:
One effective strategy to enhance the fluorescence quantum yield of cyanine-based dyes, a class to which AF568 is related, is the use of heavy water (D₂O) as a solvent. thermofisher.comnih.gov Replacing water with D₂O can lead to a substantial increase in fluorescence quantum yield and lifetime for some red-emitting cyanine (B1664457) dyes. thermofisher.comnih.gov This effect is attributed to the suppression of non-radiative decay pathways involving high-frequency O-H vibrations, thus favoring the radiative decay pathway of fluorescence.
The addition of antifade reagents to the imaging medium is a common and effective method to reduce photobleaching. These reagents work through various mechanisms, including scavenging reactive oxygen species that are a primary cause of photobleaching, or by promoting the return of the fluorophore from a reactive triplet state to the ground state. nih.gov
Structural Modifications:
While this compound has a fixed chemical structure, ongoing research in fluorophore development aims to create new dyes with inherently superior photophysical properties. For cyanine dyes, structural modifications that restrict the photoinduced cis-trans isomerization of the polymethine chain can significantly increase the quantum yield of fluorescence. biorxiv.org This is because the isomerization process provides a non-radiative pathway for the excited state to decay. biorxiv.org Increasing the rigidity of the conjugated bond system is a key strategy to enhance fluorescence efficiency. biorxiv.orgvectorlabs.com
Future innovations may lead to the development of next-generation azide-functionalized fluorophores with even greater photostability and brightness, further expanding the capabilities of advanced imaging techniques.
Below is a table summarizing the photophysical properties of this compound:
| Property | Value | Reference |
| Excitation Maximum | 572 nm | lumiprobe.com |
| Emission Maximum | 598 nm | lumiprobe.com |
| Molar Extinction Coefficient | 94,238 M⁻¹cm⁻¹ | lumiprobe.com |
| Fluorescence Quantum Yield | 0.912 | lumiprobe.com |
Development of Multi-Color and Multi-Orthogonal Labeling Frameworks
The ability to simultaneously visualize multiple molecular species within a single cell or tissue is crucial for understanding complex biological processes. This requires the development of multi-color and multi-orthogonal labeling frameworks, where spectrally distinct fluorophores are used to label different targets. researchgate.netresearchgate.net The spectral properties of this compound, with its excitation and emission maxima in the orange-red region of the spectrum, make it a valuable component in such frameworks. lumiprobe.comvectorlabs.com
Spectral Considerations for Multi-Color Imaging:
When designing a multi-color imaging experiment, careful selection of fluorophores is essential to minimize spectral crosstalk, where the emission of one fluorophore is detected in the channel intended for another. nih.gov this compound can be paired with fluorophores that have distinct excitation and emission spectra. For example, it can be used alongside blue-emitting dyes (e.g., DAPI for nuclear staining), green-emitting dyes (e.g., AF488), and far-red or near-infrared dyes (e.g., AF647).
The following table provides a hypothetical combination of fluorophores for a four-color imaging experiment including this compound:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Target 1 |
| DAPI | 358 | 461 | Nucleus |
| AF488 azide | 495 | 519 | Protein A |
| This compound | 572 | 598 | Protein B |
| AF647 azide | 650 | 668 | Protein C |
Multi-Orthogonal Labeling:
Beyond spectral separation, multi-orthogonal labeling strategies employ different labeling chemistries that are mutually non-reactive. elsevierpure.com This allows for the specific labeling of different classes of biomolecules or different protein targets within the same sample. For instance, the azide group of this compound can be specifically reacted with an alkyne-modified target via click chemistry. lumiprobe.com In the same sample, another target could be labeled using a different bioorthogonal reaction, such as the reaction between a tetrazine and a trans-cyclooctene. nih.gov This approach enables highly specific and multiplexed imaging of complex biological systems.
The development of new bioorthogonal reactions and a wider palette of spectrally distinct and photostable fluorophores will continue to expand the possibilities for multi-color and multi-orthogonal labeling, providing researchers with powerful tools to dissect cellular complexity.
Integration with Emerging Imaging Modalities and Research Platforms
The versatility of this compound allows for its integration into a variety of advanced and emerging imaging modalities that push the boundaries of spatial and temporal resolution. These techniques often have specific requirements for the fluorescent probes used, and the favorable photophysical properties of AF568 make it a suitable candidate for many of these applications.
Super-Resolution Microscopy:
Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. Several of these techniques are compatible with this compound.
Structured Illumination Microscopy (SIM): SIM achieves a twofold improvement in resolution by illuminating the sample with a patterned light and computationally reconstructing a super-resolved image. fsu.edubiorxiv.org The high brightness and photostability of AF568 are advantageous for SIM, as this technique places significant demands on the fluorophore's photon output. thermofisher.com
Stimulated Emission Depletion (STED) Microscopy: STED microscopy uses a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point spread function and increasing resolution. thermofisher.comsigmaaldrich.comnih.gov The choice of fluorophore is critical in STED, and dyes with high photostability and specific spectral properties are required. Alexa Fluor 568 has been successfully used in STED microscopy. thermofisher.com
Stochastic Optical Reconstruction Microscopy (STORM): While typically associated with photoswitchable dyes, the principles of single-molecule localization microscopy can be adapted for use with conventional fluorophores like AF568 under specific imaging conditions.
Expansion Microscopy (ExM):
Expansion microscopy is a relatively new technique that achieves super-resolution by physically expanding the biological sample itself. nih.govsynthneuro.org In this method, the sample is embedded in a swellable hydrogel, and after enzymatic digestion of the cellular components, the gel is expanded in water, leading to an isotropic increase in size. biorxiv.orgsynthneuro.org Fluorescently labeled molecules that are anchored to the gel matrix are separated from each other, allowing for their visualization with nanoscale precision on a conventional confocal microscope. This compound, when conjugated to a target molecule, can be anchored into the hydrogel, making it compatible with ExM protocols. biorxiv.orgnih.govnih.gov The "Click-ExM" strategy, which utilizes click chemistry to label and anchor biomolecules, is particularly relevant for the application of this compound in this technique. biorxiv.org
Light-Sheet Fluorescence Microscopy (LSFM):
LSFM illuminates the sample with a thin sheet of light, exciting only a thin optical section at a time. This reduces phototoxicity and photobleaching, making it ideal for imaging large, living samples over extended periods. The high brightness of this compound is beneficial for LSFM, as it allows for lower excitation light intensities, further minimizing photodamage.
The continued development of these and other advanced imaging platforms will drive the need for well-characterized and high-performance fluorescent probes like this compound.
Exploration of Novel Bioorthogonal Reaction Chemistries Beyond Click
While copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is the most common method for labeling with this compound, the exploration of alternative bioorthogonal reactions is an active area of research. nih.govmdpi.com These alternative chemistries can offer advantages in certain contexts, such as avoiding the potential cytotoxicity of the copper catalyst or enabling multi-orthogonal labeling strategies. nih.govrsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
SPAAC is a copper-free version of click chemistry that utilizes a strained cyclooctyne (B158145) to react with the azide. nih.govrsc.org The ring strain of the cyclooctyne provides the activation energy for the reaction, eliminating the need for a copper catalyst. rsc.org This makes SPAAC particularly well-suited for live-cell imaging applications where copper toxicity is a concern. nih.gov this compound is fully compatible with SPAAC, reacting with cyclooctyne-modified biomolecules to form a stable triazole linkage. vectorlabs.com
Staudinger Ligation:
The Staudinger ligation is another well-established bioorthogonal reaction that occurs between an azide and a specifically engineered triarylphosphine. organic-chemistry.orgthermofisher.comacs.orgsigmaaldrich.com This reaction forms a stable amide bond and proceeds under mild, biocompatible conditions. organic-chemistry.orgmdpi.com While its reaction kinetics are generally slower than click chemistry, the Staudinger ligation offers an orthogonal labeling strategy that can be used in conjunction with other bioorthogonal reactions. nih.govacs.org The azide group of this compound can, in principle, participate in the Staudinger ligation with a phosphine-modified target. raineslab.comsemanticscholar.org
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction:
The IEDDA reaction is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. rsc.orgwikipedia.orgresearchgate.net This reaction is known for its exceptionally fast reaction kinetics and high specificity, making it highly attractive for in vivo imaging. rsc.orgbohrium.comrsc.org While the azide group of this compound does not directly participate in the IEDDA reaction, this chemistry represents a powerful orthogonal tool that can be used alongside azide-alkyne cycloadditions for multi-color, multi-orthogonal labeling experiments. rsc.org
The following table summarizes these alternative bioorthogonal reactions:
| Reaction | Reactants | Key Features |
| SPAAC | Azide + Strained Alkyne | Copper-free, suitable for live-cell imaging |
| Staudinger Ligation | Azide + Phosphine | Forms a stable amide bond, orthogonal to click chemistry |
| IEDDA | Tetrazine + Strained Alkene/Alkyne | Extremely fast kinetics, highly specific |
The ongoing development of new bioorthogonal reactions will continue to expand the toolkit available to researchers, enabling more sophisticated and precise labeling of biomolecules with fluorophores like this compound.
Automation and High-Content Analysis Platforms for this compound Applications
High-content analysis (HCA) and high-content screening (HCS) have revolutionized cell biology and drug discovery by combining automated fluorescence microscopy with quantitative image analysis. nih.govresearchgate.net These platforms enable the rapid and objective analysis of cellular responses to various stimuli, making them powerful tools for both basic research and pharmaceutical development. This compound, with its bright and photostable fluorescence, is well-suited for use in automated imaging workflows. lumiprobe.comvectorlabs.com
Automated Fluorescence Labeling and Imaging:
Modern HCA/HCS platforms often incorporate robotic liquid handling systems for automated cell seeding, compound treatment, and fluorescent labeling. researchgate.net The robust and specific nature of click chemistry makes it amenable to automation, allowing for the high-throughput labeling of alkyne-modified targets with this compound in multi-well plates. Following labeling, automated microscopes acquire images from each well, often at multiple positions and in multiple fluorescence channels. nih.gov
High-Content Image Analysis:
The large datasets generated by automated microscopy necessitate the use of sophisticated image analysis software to extract quantitative information. uran.ruelifesciences.orgelifesciences.org A typical automated image analysis workflow involves several steps:
Image Pre-processing: This includes background correction and flat-field correction to improve image quality.
Image Segmentation: Algorithms are used to identify and delineate objects of interest, such as nuclei and whole cells, often using a counterstain like DAPI.
Feature Extraction: A wide range of parameters are measured for each identified object, including fluorescence intensity, morphology, and texture.
Data Analysis and Visualization: The extracted data is then analyzed to identify statistically significant changes in response to different treatments.
The bright signal from this compound facilitates accurate segmentation and quantification of fluorescence intensity, leading to robust and reproducible results in HCA/HCS assays. nih.gov
Future Trends:
The integration of artificial intelligence and machine learning into HCA platforms is a rapidly growing area. elifesciences.orgelifesciences.org These advanced computational approaches can be used to develop more sophisticated image analysis algorithms for tasks such as complex morphological profiling and automated classification of cellular phenotypes. As these technologies continue to evolve, the demand for high-quality fluorescent probes like this compound will continue to grow, enabling researchers to perform ever more complex and informative high-content screens.
Q & A
Q. What is the optimal methodology for conjugating AF568 azide, 6-isomer to biomolecules in click chemistry applications?
this compound is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). To conjugate it to alkyne-modified biomolecules (e.g., proteins, lipids):
- Reaction conditions : Use 1–10 µM Cu(I) catalyst (e.g., TBTA or THPTA) in PBS or HEPES buffer (pH 7.2–7.4) at 21–37°C for 30–60 minutes .
- Purification : Remove excess dye via size-exclusion chromatography or dialysis. Validate conjugation efficiency using fluorescence correlation spectroscopy (FCS) or HPLC .
Q. How should this compound be stored to maintain stability?
- Storage : Aliquot and store at –20°C in anhydrous DMSO or dry, inert environments (e.g., argon atmosphere) to prevent hydrolysis .
- Handling : Avoid freeze-thaw cycles and light exposure. Reconstituted solutions should be used within 24 hours for live-cell applications .
Advanced Research Questions
Q. How can this compound be integrated into multiplex fluorescence imaging workflows to resolve co-localization artifacts?
AF568 azide’s emission spectrum (λem ~568 nm) overlaps with common green/red fluorophores. To mitigate cross-talk:
- Spectral unmixing : Use linear unmixing algorithms in software like ZEN or Slidebook when pairing with AF488 (λem 520 nm) and AF647 (λem 665 nm) .
- Control experiments : Perform single-stain controls to validate channel specificity. For bone marrow stromal imaging, co-stain with CD271 (AF488) and collagen (AF647) to distinguish ECM components .
Q. What experimental strategies address low CuAAC reaction yields in live-cell labeling with this compound?
Low yields may arise from poor membrane permeability of Cu(I) catalysts or azide instability. Solutions include:
Q. How can researchers quantify this compound’s binding specificity in synaptic density mapping?
In synaptic reconstruction studies:
- Quadruple labeling : Combine AF568 (postsynaptic dendrites) with presynaptic markers (AF488), synaptophysin (AF514), and PSD-95 (AF633). Use ZEN or Amira software for 3D reconstruction .
- Thresholding : Define synaptic contacts by colocalized peaks of synaptophysin (AF514) and PSD-95 (AF633) within 50–100 nm of AF568-labeled spines .
Q. What are the limitations of this compound in deep-tissue imaging, and how can they be mitigated?
AF568’s emission range (500–600 nm) is suboptimal for deep-tissue penetration due to light scattering. Solutions:
- Two-photon microscopy : Use 800–850 nm excitation to improve penetration in thick specimens (e.g., bone marrow or brain slices) .
- Complementary probes : Pair with near-infrared dyes (e.g., AF647) for multi-depth imaging .
Methodological Validation and Troubleshooting
Q. How to resolve discrepancies in AF568 azide signal intensity across experimental replicates?
Q. What controls are essential for validating this compound’s specificity in click chemistry-based assays?
- Negative controls : Omit Cu(I) catalyst or use non-alkyne substrates to confirm reaction dependency .
- Competition assays : Add excess free azide (e.g., sodium azide) to block nonspecific binding .
Data Analysis and Interpretation
Q. How to analyze temporal dynamics of AF568 azide-labeled biomolecules in live-cell imaging?
Q. What statistical approaches are recommended for comparing AF568 azide signal distributions in heterogeneous tissues?
- Spatial analysis : Use Pearson’s correlation coefficient or Manders’ overlap coefficient for co-localization quantitation .
- Machine learning : Train U-Net models on Z-stack images to segment AF568-labeled ECM regions in bone marrow .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
